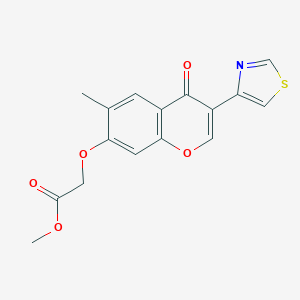
Acetic acid, 2-(6-methyl-4-oxo-3-(thiazol-4-yl)-4H-1-benzopyran-7-yloxy)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, 2-(6-methyl-4-oxo-3-(thiazol-4-yl)-4H-1-benzopyran-7-yloxy)-, methyl ester is a chemical compound with a molecular formula of C21H16N2O5S. It is commonly known as Daphnetin methyl ether and is often used in scientific research due to its various biological activities.
Mécanisme D'action
The mechanism of action of Daphnetin methyl ether is not fully understood. However, it has been suggested that its biological activities are due to its ability to inhibit various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in inflammation and cancer.
Effets Biochimiques Et Physiologiques
Daphnetin methyl ether has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been found to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Additionally, Daphnetin methyl ether has been found to inhibit the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Daphnetin methyl ether in lab experiments is its wide range of biological activities. It can be used in various assays to study inflammation, oxidative stress, and cancer. Another advantage is that it is relatively easy to synthesize and purify. However, one limitation is that it is not very soluble in water, which can make it difficult to use in certain assays. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for the study of Daphnetin methyl ether. One direction is to further investigate its mechanism of action and to identify its molecular targets. This could lead to the development of more specific and effective drugs based on Daphnetin methyl ether. Another direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, its potential use in combination with other drugs for the treatment of cancer should be explored.
Méthodes De Synthèse
The synthesis of Daphnetin methyl ether can be achieved through the reaction of Daphnetin and methyl iodide in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide and is often carried out under reflux conditions. The resulting product is then purified through column chromatography to obtain pure Daphnetin methyl ether.
Applications De Recherche Scientifique
Daphnetin methyl ether has been widely used in scientific research due to its various biological activities. It has been found to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to have neuroprotective effects and to improve cognitive function. Additionally, Daphnetin methyl ether has been found to have antibacterial and antifungal activities.
Propriétés
Numéro CAS |
80782-87-2 |
|---|---|
Nom du produit |
Acetic acid, 2-(6-methyl-4-oxo-3-(thiazol-4-yl)-4H-1-benzopyran-7-yloxy)-, methyl ester |
Formule moléculaire |
C16H13NO5S |
Poids moléculaire |
331.3 g/mol |
Nom IUPAC |
methyl 2-[6-methyl-4-oxo-3-(1,3-thiazol-4-yl)chromen-7-yl]oxyacetate |
InChI |
InChI=1S/C16H13NO5S/c1-9-3-10-14(4-13(9)22-6-15(18)20-2)21-5-11(16(10)19)12-7-23-8-17-12/h3-5,7-8H,6H2,1-2H3 |
Clé InChI |
KBTPBSJQZAFHSF-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1OCC(=O)OC)OC=C(C2=O)C3=CSC=N3 |
SMILES canonique |
CC1=CC2=C(C=C1OCC(=O)OC)OC=C(C2=O)C3=CSC=N3 |
Autres numéros CAS |
80782-87-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




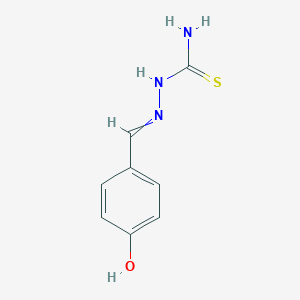

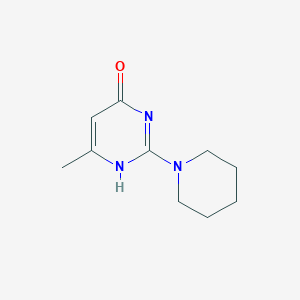
![3-Methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B181949.png)
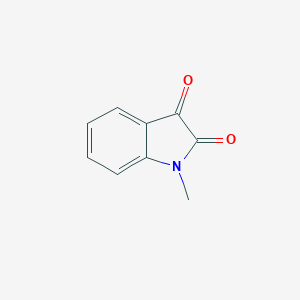
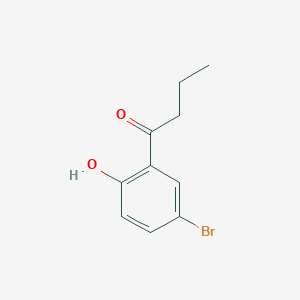
![7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B181953.png)
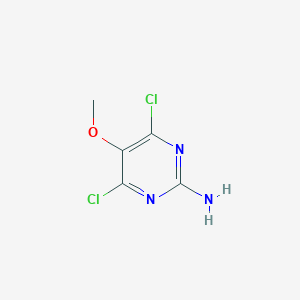
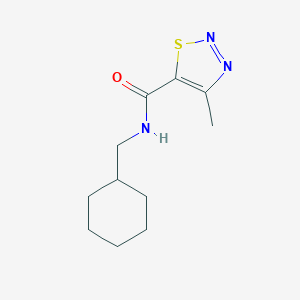
![2,8-Dimethylpyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B181957.png)
![6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B181961.png)
![4-[4-(2-Methoxyethyl)piperazin-1-yl]aniline](/img/structure/B181962.png)
